7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Description
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C26H29ClN4O4S and its molecular weight is 529.05. The purity is usually 95%.
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Biological Activity
The compound 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule belonging to the class of quinazoline derivatives. Its intricate structure includes a piperazine ring, a thioxo moiety, and a dioxole structure, which may contribute to its biological activity. This article explores the biological properties of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H29ClN4O4S, with a significant molecular weight that reflects its structural complexity. The presence of functional groups such as the thioxo group and the piperazine ring suggests potential interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this quinazoline derivative exhibit diverse biological activities, including:
- Antidepressant effects due to the piperazine component.
- Anticancer properties linked to the quinazoline core.
- Antimicrobial activity associated with thioxoquinazoline analogs.
These activities suggest that this compound could serve as a lead in drug development for various therapeutic applications.
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound may confer distinct pharmacological properties. A comparative analysis with structurally similar compounds reveals insights into potential biological mechanisms:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(5-chloro-2-methylphenyl)piperazine | Piperazine ring | Antidepressant |
Quinazoline derivatives | Quinazoline core | Anticancer |
Thioxoquinazoline analogs | Thioxo group | Antimicrobial |
The combination of these features in the target compound may enhance its efficacy and selectivity towards specific biological pathways.
Research into the mechanisms of action for similar compounds suggests several pathways through which this quinazoline derivative may exert its effects:
- Receptor Modulation : Interaction with neurotransmitter receptors could explain antidepressant activity.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.
- Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes.
Case Studies and Research Findings
A review of relevant literature highlights various studies focusing on related compounds:
- Antidepressant Activity : A study demonstrated that piperazine derivatives can enhance serotonin levels in the brain, indicating potential for treating depression.
- Anticancer Properties : Research on quinazoline derivatives revealed their ability to inhibit specific kinases involved in tumor growth, suggesting a mechanism for anticancer activity.
- Antimicrobial Effects : Thioxoquinazolines have shown efficacy against several bacterial strains, supporting their use as antimicrobial agents.
Properties
CAS No. |
688054-03-7 |
---|---|
Molecular Formula |
C26H29ClN4O4S |
Molecular Weight |
529.05 |
IUPAC Name |
7-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H29ClN4O4S/c1-17-6-7-18(27)13-21(17)29-9-11-30(12-10-29)24(32)5-3-2-4-8-31-25(33)19-14-22-23(35-16-34-22)15-20(19)28-26(31)36/h6-7,13-15H,2-5,8-12,16H2,1H3,(H,28,36) |
InChI Key |
LEROASQOKRANTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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